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Compound of Interest

Compound Name: 6-Bromohexanoyl chloride

Cat. No.: B1266057 Get Quote

6-Bromohexanoyl chloride, with the molecular formula C₆H₁₀BrClO, possesses two key

functional groups that dictate its reactivity and spectral signature: the acyl chloride and the

primary alkyl bromide.[1][2][3] The inherent electronegativity of the oxygen, chlorine, and

bromine atoms creates distinct electronic environments along the hexanoyl chain, which are

readily distinguishable by modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): The five distinct methylene (-CH₂-) groups provide a

clear roadmap of the carbon chain in both ¹H and ¹³C NMR spectra. The protons and

carbons closest to the electron-withdrawing acyl chloride and bromine atom are significantly

deshielded, causing them to resonate at higher chemical shifts (downfield).

Infrared (IR) Spectroscopy: This technique is ideal for confirming the presence of the critical

carbonyl (C=O) group within the acyl chloride. The inductive effect of the adjacent chlorine

atom increases the vibrational frequency of the C=O bond, resulting in a characteristic

absorption at a higher wavenumber than typical ketones or esters.[4][5]

Mass Spectrometry (MS): MS provides the definitive molecular weight and crucial structural

information through fragmentation analysis. The presence of both bromine and chlorine,

each with two abundant isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), generates a unique and easily

identifiable isotopic pattern for the molecular ion peak.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
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¹H NMR spectroscopy is the primary tool for elucidating the proton framework of a molecule.

The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth

of information about the electronic environment and connectivity of the protons.

Expertise-Driven Protocol: ¹H NMR Sample Preparation
A self-validating protocol ensures that the observed spectrum is a true representation of the

sample, free from artifacts.

Solvent Selection: Use deuterated chloroform (CDCl₃). As an aprotic solvent, it prevents

reaction with the highly reactive acyl chloride.[6] Its residual proton signal (CHCl₃) appears

as a singlet at δ 7.26 ppm, a region typically devoid of signals from the analyte, preventing

spectral overlap.[6]

Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10-20 mg of 6-
bromohexanoyl chloride in ~0.6 mL of CDCl₃. The compound is moisture-sensitive;

hydrolysis will produce 6-bromohexanoic acid and HCl, leading to spurious peaks and

sample degradation.[7] All glassware must be oven-dried.

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, defining the 0

ppm reference point.[8]

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer for optimal signal

dispersion and resolution.

Data Interpretation and Analysis
The ¹H NMR spectrum of 6-bromohexanoyl chloride shows five distinct signals

corresponding to the five methylene groups.

Table 1: ¹H NMR Spectral Data for 6-Bromohexanoyl Chloride in CDCl₃[2][9]
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Assigned
Protons

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Rationale
for
Chemical
Shift

H-2 (-

CH₂COCl)
2.91 Triplet (t) 2H ~7.3

Strongly

deshielded by

the adjacent

electron-

withdrawing

carbonyl

group of the

acyl chloride.

H-6 (-CH₂Br) 3.41 Triplet (t) 2H ~6.7

Deshielded

by the

electronegati

ve bromine

atom.

H-3 (-

CH₂CH₂COCl

)

1.76 Quintet 2H ~7.4

Aliphatic

protons,

slightly

deshielded by

proximity to

the acyl

chloride.

H-5 (-

CH₂CH₂Br)
1.89 Quintet 2H ~7.1

Aliphatic

protons,

slightly

deshielded by

proximity to

the bromine

atom.

H-4 (-

CH₂CH₂CH₂-)

1.51 Quintet 2H ~7.3 The most

shielded

(upfield)

protons,
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being furthest

from both

electron-

withdrawing

groups.

Causality of Splitting: The multiplicity of each signal is a direct consequence of spin-spin

coupling with adjacent protons, following the n+1 rule.[10] For instance, the protons at C-2

are adjacent to the two protons at C-3, resulting in a triplet (2+1=3). The protons at C-3 are

adjacent to two protons at C-2 and two at C-4, resulting in a quintet (4+1=5). This predictable

splitting pattern provides definitive confirmation of the linear chain structure.

Diagram 1: ¹H NMR Structural Assignments A diagram illustrating the proton environments and

their relationships.

Caption: ¹H NMR assignments for 6-bromohexanoyl chloride.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Broadband proton-decoupled ¹³C NMR provides a singlet for each unique carbon atom, offering

a direct count of non-equivalent carbons and insight into their chemical nature.

Data Interpretation and Analysis
The ¹³C NMR spectrum confirms the presence of six unique carbon environments, consistent

with the molecular structure.

Table 2: ¹³C NMR Spectral Data for 6-Bromohexanoyl Chloride in CDCl₃[1][11]
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Assigned Carbon Chemical Shift (δ, ppm)
Rationale for Chemical
Shift

C-1 (C=O) 173.0

The carbonyl carbon is highly

deshielded due to the double

bond to oxygen and single

bond to chlorine, placing it

furthest downfield.

C-2 (-CH₂COCl) 46.5
Deshielded by the adjacent

carbonyl group.

C-6 (-CH₂Br) 33.3
Deshielded by the

electronegative bromine atom.

C-3 (-CH₂CH₂COCl) 32.2 Standard aliphatic carbon.

C-5 (-CH₂CH₂Br) 27.5 Standard aliphatic carbon.

C-4 (-CH₂CH₂CH₂-) 23.8

The most shielded aliphatic

carbon, furthest from both

functional groups.

The chemical shifts are self-validating; the carbonyl carbon (C-1) is correctly identified at the far

downfield position (~173 ppm), characteristic of an acyl chloride.[12] The carbons directly

attached to the electron-withdrawing groups (C-2 and C-6) are found at intermediate shifts,

while the remaining aliphatic carbons (C-3, C-4, C-5) appear in the more shielded upfield

region.

Infrared (IR) Spectroscopy
IR spectroscopy excels at the rapid and unambiguous identification of key functional groups.

Expertise-Driven Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample like 6-
bromohexanoyl chloride. It requires minimal sample preparation and is non-destructive.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol and running a background scan.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.benchchem.com/product/b1266057?utm_src=pdf-body
https://www.benchchem.com/product/b1266057?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Application: Place a single drop of neat 6-bromohexanoyl chloride directly onto the

crystal.

Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the

signal-to-noise ratio.

Data Interpretation and Analysis
The IR spectrum is dominated by two key features that confirm the molecular identity.

Table 3: Key IR Absorption Bands for 6-Bromohexanoyl Chloride[1][2]

Wavenumber
(cm⁻¹)

Intensity Assignment Significance

~1800 Strong, Sharp
C=O Stretch (Acyl

Chloride)

This high-frequency

absorption is a

hallmark of the acyl

chloride functional

group.[5][12] Its

position is shifted

higher than ketones

(~1715 cm⁻¹) due to

the strong inductive

electron withdrawal by

the chlorine atom.[4]

2850-2960 Medium-Strong C-H Stretch (Aliphatic)

Confirms the

presence of the

alkane chain.

~650 Medium C-Br Stretch

Confirms the

presence of the alkyl

bromide functionality.

~730-550 Medium C-Cl Stretch

Confirms the

presence of the acyl

chloride C-Cl bond.[5]
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The single most important diagnostic peak is the intense C=O stretch around 1800 cm⁻¹. Its

presence and specific location provide immediate and trustworthy confirmation of the acyl

chloride group.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and offers insight into structural integrity

through analysis of fragmentation patterns.

Data Interpretation and Analysis
Electron Ionization (EI) is a common method for analyzing relatively small organic molecules.

Molecular Ion (M⁺): The molecular weight of 6-bromohexanoyl chloride is 213.50 g/mol .[1]

[2] Due to the isotopes of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the

molecular ion peak is not a single line but a cluster of peaks. The expected pattern for a

molecule with one Br and one Cl atom is:

M⁺: (C₆H₁₀³⁵Cl⁷⁹Br) = 212 amu (relative abundance ~75%)

[M+2]⁺: (C₆H₁₀³⁷Cl⁷⁹Br and C₆H₁₀³⁵Cl⁸¹Br) = 214 amu (relative abundance ~100%)

[M+4]⁺: (C₆H₁₀³⁷Cl⁸¹Br) = 216 amu (relative abundance ~25%) This unique isotopic

signature is a powerful validation tool for confirming the elemental composition.

Key Fragmentations: The molecule readily fragments under EI conditions.

Loss of Cl•: The [M - 35]⁺ and [M - 37]⁺ peaks correspond to the formation of the 6-

bromohexanoyl acylium ion, which is resonance-stabilized.

Loss of Br•: The [M - 79]⁺ and [M - 81]⁺ peaks are also observed.

McLafferty Rearrangement: Not prominent for this linear chain.

Alkyl Chain Fragmentation: Peaks corresponding to the loss of alkyl fragments (e.g., C₂H₄,

C₃H₆) are also present, with prominent peaks often seen at m/z = 55 and 69.[1]
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Diagram 2: Primary Fragmentation Pathways in EI-MS A diagram showing the main

fragmentation routes.

[C₆H₁₀BrClO]⁺˙
m/z = 212, 214, 216

[C₆H₁₀BrO]⁺
6-Bromohexanoyl acylium ion

- Cl•

[C₆H₁₀ClO]⁺˙

- Br•

[C₅H₁₀Br]⁺

- CO

Click to download full resolution via product page

Caption: Key EI-MS fragmentations of 6-bromohexanoyl chloride.

Integrated Analysis for Quality Assurance
No single technique provides a complete picture. A robust quality assurance workflow relies on

the synergistic interpretation of all spectral data.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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